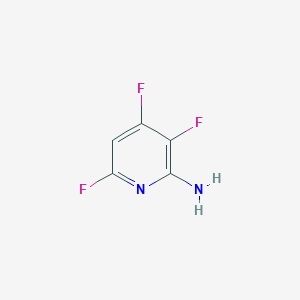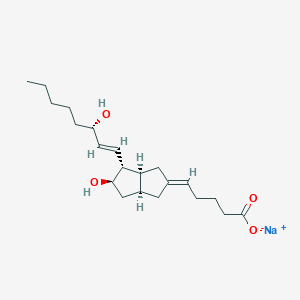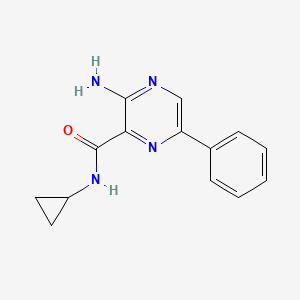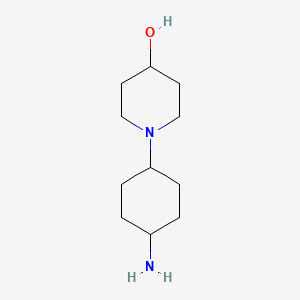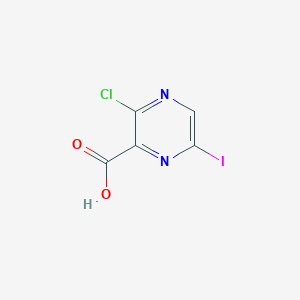
3-Chloro-6-iodopyrazine-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-6-iodopyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of chlorine and iodine substituents at positions 3 and 6, respectively, along with a carboxylic acid group at position 2, makes this compound unique and of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodopyrazine-2-carboxylic acid typically involves multi-step reactions starting from pyrazine derivatives. One common method includes the halogenation of pyrazine-2-carboxylic acid to introduce chlorine and iodine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of 3-Chloro-6-iodopyrazine-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-quality products .
化学反応の分析
Types of Reactions
3-Chloro-6-iodopyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazines, pyrazine N-oxides, and various coupled products depending on the reagents and conditions used .
科学的研究の応用
3-Chloro-6-iodopyrazine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the synthesis of agrochemicals, dyes, and advanced materials.
作用機序
The mechanism of action of 3-Chloro-6-iodopyrazine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering metabolic pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, leading to desired biological effects .
類似化合物との比較
Similar Compounds
Pyrazine-2-carboxylic acid: Lacks halogen substituents, making it less reactive in certain chemical reactions.
3-Chloropyrazine-2-carboxylic acid: Contains only a chlorine atom, offering different reactivity and applications.
6-Iodopyrazine-2-carboxylic acid: Contains only an iodine atom, with unique properties compared to the chloro-iodo derivative.
Uniqueness
3-Chloro-6-iodopyrazine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, providing a versatile platform for various chemical modifications and applications. Its dual halogenation allows for selective reactions and the formation of diverse products, making it valuable in research and industry .
特性
分子式 |
C5H2ClIN2O2 |
|---|---|
分子量 |
284.44 g/mol |
IUPAC名 |
3-chloro-6-iodopyrazine-2-carboxylic acid |
InChI |
InChI=1S/C5H2ClIN2O2/c6-4-3(5(10)11)9-2(7)1-8-4/h1H,(H,10,11) |
InChIキー |
IUKGOLIEWWACMV-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


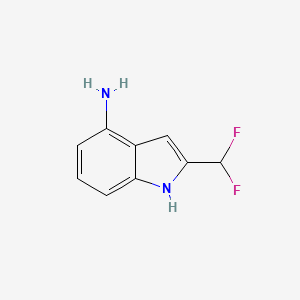
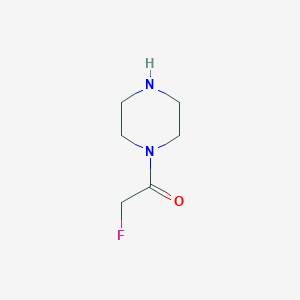
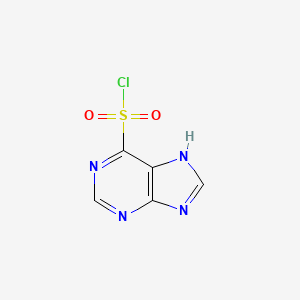
![tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate](/img/structure/B15246938.png)
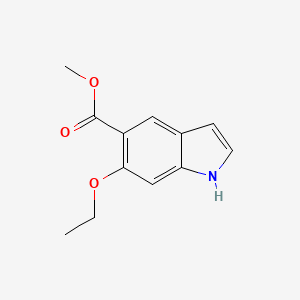
![5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole](/img/structure/B15246959.png)
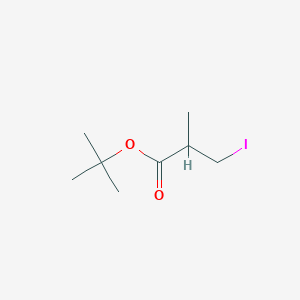
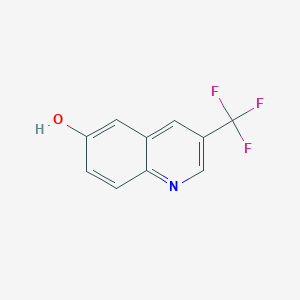
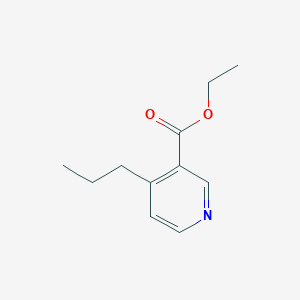
![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
